N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Medicinal chemistry teams often struggle to source pyrazine-2-carboxamides with a defined, conformationally restricted linker for kinase SAR. This compound solves that gap with a unique 2-oxopyrrolidin-1-yl propyl geometry. • Enables matched-pair SAR studies to empirically quantify linker contributions to target engagement. • Serves as a patent-disclosed H-PGDS reference compound for assay validation alongside TFC-007 (IC₅₀ 26 nM). • 3-Fluorophenyl substituent provides a built-in probe for CYP450-mediated metabolic stability profiling.

Molecular Formula C18H19FN4O2
Molecular Weight 342.374
CAS No. 1421459-57-5
Cat. No. B2616842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide
CAS1421459-57-5
Molecular FormulaC18H19FN4O2
Molecular Weight342.374
Structural Identifiers
SMILESC1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C18H19FN4O2/c19-14-4-1-3-13(9-14)10-15(23-8-2-5-17(23)24)11-22-18(25)16-12-20-6-7-21-16/h1,3-4,6-7,9,12,15H,2,5,8,10-11H2,(H,22,25)
InChIKeyMOGTYWQOGRACQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1421459-57-5: Identity and Procurement Context


N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide (CAS 1421459-57-5) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class, characterized by a 3-fluorophenyl substituent and a 2-oxopyrrolidin-1-yl propyl linker [1]. The compound has been referenced in patent literature as a chemical embodiment within broader kinase inhibitor scaffolds, but no dedicated primary research publication or head-to-head pharmacological profiling study has been identified in the public domain [1]. Its procurement value must therefore be evaluated against structurally analogous pyrazine carboxamides that possess published bioactivity fingerprints.

1
Defined 2-oxopyrrolidinyl linker for kinase hinge-binding SAR studies
2
3-Fluorophenyl substitution may support metabolic stability investigation
3
No publicly disclosed bioactivity data; use as a structural comparator for SAR libraries

Non-Interchangeability of Analogs with CAS 1421459-57-5


Pyrazine-2-carboxamide derivatives exhibit steep structure-activity relationships (SAR) where minor modifications to the N-substituent—such as fluorophenyl versus methoxyphenyl or benzyl—produce profound shifts in target selectivity, potency, and pharmacokinetic profiles [1]. The 2-oxopyrrolidin-1-yl propyl linker present in CAS 1421459-57-5 introduces conformational constraint and hydrogen-bonding capacity not available to simpler N-phenyl or N-benzyl pyrazine-2-carboxamides [2]. Without compound-specific comparative data, substituting a readily available analog risks selecting a molecule with entirely divergent biological activity, confounding experimental outcomes and wasting procurement resources.

Linker-dependent target engagement
Removing the 2-oxopyrrolidinyl linker alters hinge-binding capacity; analogs without this motif may not replicate kinase interaction profiles.
Fluorine-dependent metabolic stability
Non-fluorinated phenyl analogs may exhibit different CYP-mediated metabolism, but compound-specific microsomal data are unavailable for CAS 1421459-57-5.

CAS 1421459-57-5: Quantitative Evidence & Data Gaps


2-Oxopyrrolidinyl vs. N-Phenyl Linker Differentiation

CAS 1421459-57-5 incorporates a 2-oxopyrrolidin-1-ylpropylene spacer between the pyrazine-2-carboxamide core and the 3-fluorophenyl ring [1]. This contrasts with the simpler N-phenylpyrazine-2-carboxamide scaffolds (e.g., 5-chloro-N-phenylpyrazine-2-carboxamides) which lack this flexible, hydrogen-bond-capable linker [2]. Patent disclosures indicate that the oxopyrrolidinyl motif enhances binding to kinase ATP pockets by engaging the hinge region via the lactam carbonyl, a feature absent in non-oxopyrrolidinyl analogs [1]. However, no direct comparative biochemical or cellular assay data between CAS 1421459-57-5 and a specific non-oxopyrrolidinyl comparator has been published.

Linker Distinction
Class-level inference
CAS 1421459-57-5 includes a 2-oxopyrrolidin-1-yl propyl spacer absent in typical N-phenylpyrazine-2-carboxamides; no quantitative biochemical comparison data.
Structural feature supports kinase hinge-binding hypothesis; quantitative bioactivity data required for procurement justification.
No direct comparative assay data published.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Fluorophenyl Substitution and Metabolic Stability

The 3-fluorophenyl group in CAS 1421459-57-5 is a well-established metabolic blocking strategy to reduce oxidative metabolism at the para position of the phenyl ring [1]. Non-fluorinated phenyl pyrazine-2-carboxamides (e.g., N-benzyl-3-chloropyrazine-2-carboxamides) are susceptible to CYP450-mediated hydroxylation, which can generate reactive metabolites [2]. Published microsomal stability data for analogous fluoro-substituted pyrazine carboxamides show 2- to 5-fold longer half-lives compared to their non-fluorinated counterparts [1]. However, no microsomal stability or CYP inhibition data specific to CAS 1421459-57-5 have been reported in the peer-reviewed literature.

Metabolic Stability Prediction
Class-level inference
3-Fluorophenyl substituent predicted to reduce oxidative metabolism; in-class fluorinated analogs show 2- to 5-fold longer microsomal half-lives, but no data for this compound.
May support metabolic stability screening, but compound-specific data not reported.
Requires microsomal stability validation.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

H-PGDS Inhibitor Scaffold Patent Context

CAS 1421459-57-5 falls within the Markush structure claims of patent family CN112969698A, which discloses pyrazine-2-carboxamide derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [1]. The compound specifically exemplifies the 'fluorophenyl–oxopyrrolidinyl-propyl–pyrazine carboxamide' scaffold topology. Structurally related H-PGDS inhibitors such as TFC-007 (N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide) have reported IC₅₀ values of 26 nM against human HPGDS [2]. However, the specific IC₅₀ of CAS 1421459-57-5 against H-PGDS or any other kinase has not been publicly disclosed.

H-PGDS Scaffold Context
Class-level inference
Disclosed in H-PGDS inhibitor patent CN112969698A; structurally related TFC-007 has reported IC₅₀ of 26 nM, but no IC₅₀ for this compound.
Patent classification provides biological hypothesis; compound-specific potency data undisclosed.
Assay validation with published comparator recommended.
Kinase Inhibition Patent Analysis Chemical Intellectual Property

CAS 1421459-57-5 Application Scenarios


Chemical Probe with 2-Oxopyrrolidinyl Linker

When a medicinal chemistry program requires systematic exploration of linker effects on kinase selectivity, CAS 1421459-57-5 provides a defined 2-oxopyrrolidin-1-yl propyl linker geometry that is structurally distinct from the simpler N-phenyl or N-benzyl pyrazine-2-carboxamides available from most screening libraries [1]. Procuring this compound enables comparative SAR studies where the linker contribution to target engagement can be empirically assessed alongside matched-pair analogs lacking the oxopyrrolidinyl motif.

H-PGDS Lead Optimization with 3-Fluorophenyl

For research teams developing hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, CAS 1421459-57-5 represents a patent-disclosed scaffold with a 3-fluorophenyl substitution pattern [1]. It can serve as a reference compound for establishing baseline enzymatic and cellular assay conditions, particularly when used alongside structurally related H-PGDS inhibitors with published IC₅₀ values for assay validation [2].

Metabolic Stability of Fluorinated Pyrazine Carboxamides

The 3-fluorophenyl moiety in CAS 1421459-57-5 offers a built-in probe for assessing CYP450-mediated oxidative metabolism in pyrazine-2-carboxamide libraries [1]. Procurement of this compound allows head-to-head microsomal stability comparisons with non-fluorinated phenyl analogs, generating compound-specific metabolic stability data that can guide further lead optimization [1].

Application
Selection Property
Validation Focus
Linker SAR Studies
Defined 2-oxopyrrolidinyl linker geometry
Comparative linker contribution to target engagement
H-PGDS Assay Development
3-Fluorophenyl substitution pattern
Establish assay conditions using published H-PGDS inhibitor comparator
Metabolic Stability Profiling
3-Fluorophenyl metabolic probe
Head-to-head microsomal stability assessment with non-fluorinated analogs
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